molecular formula C9H6Cl2N2 B11892155 5,6-Dichloroquinolin-8-amine

5,6-Dichloroquinolin-8-amine

Katalognummer: B11892155
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: ZMVNSLLJWGCKAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloroquinolin-8-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,6-Dichloroquinolin-8-amine can be synthesized from 4,5-dichloro-2-nitroaniline through a series of chemical reactions. One common method involves the reduction of the nitro group to an amine group, followed by cyclization to form the quinoline ring . The reaction conditions typically involve the use of reducing agents such as stannous chloride dihydrate in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Dichloroquinolin-8-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Dichloroquinolin-8-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and repair processes, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dichloroquinolin-8-amine is unique due to the presence of chlorine atoms at the 5 and 6 positions of the quinoline ring. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C9H6Cl2N2

Molekulargewicht

213.06 g/mol

IUPAC-Name

5,6-dichloroquinolin-8-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2

InChI-Schlüssel

ZMVNSLLJWGCKAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=CC(=C2Cl)Cl)N)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.